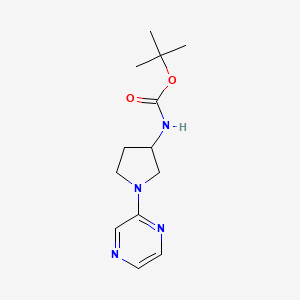
3-Methyl-4-((4-methylpiperazin-1-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine is an organic compound with the molecular formula C13H21N3. It is a derivative of benzenamine, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine typically involves the reaction of 3-methylbenzenamine with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process may involve heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1-piperazinyl)-1-butanamine: This compound shares a similar piperazine structure but differs in the alkyl chain length.
4-(4-Methyl-1-piperazinyl)methyl benzylamine: Another related compound with a benzylamine group instead of a benzenamine.
2-Methoxy-5-(4-methylpiperazin-1-yl)aniline: This compound features a methoxy group, providing different chemical properties.
Uniqueness
3-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-methyl-4-[(4-methylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C13H21N3/c1-11-9-13(14)4-3-12(11)10-16-7-5-15(2)6-8-16/h3-4,9H,5-8,10,14H2,1-2H3 |
InChI Key |
GWJYTLMNBATNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





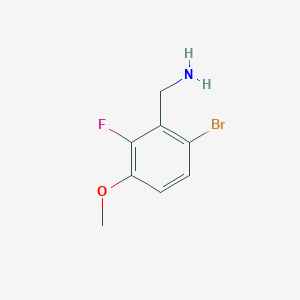
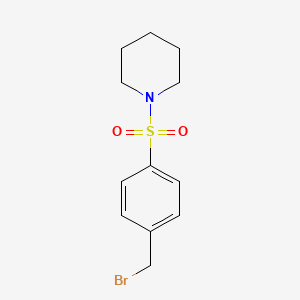
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
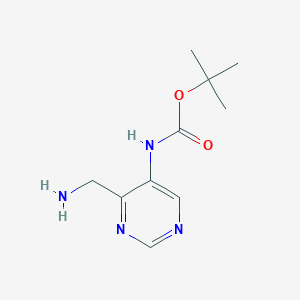
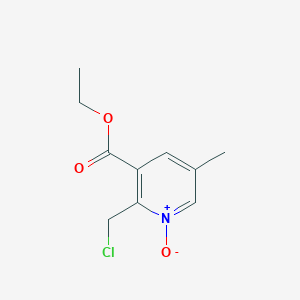
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
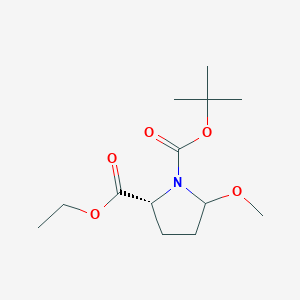
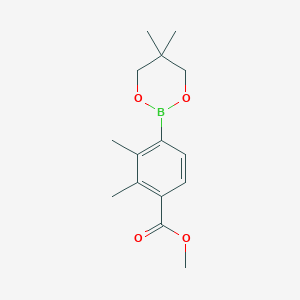

![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
